molecular formula C9H8N2O3 B2772382 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1783725-09-6

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2772382
CAS No.: 1783725-09-6
M. Wt: 192.174
InChI Key: KHQWJBJQHOEFOS-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O3 It is known for its unique structure, which includes a quinazoline core with a carboxylic acid group at the 7th position and a keto group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under acidic conditions, leading to the formation of the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, such as hydroxyquinazolines, esterified quinazolines, and amide derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolone
  • Quinazoline-2,4-dione

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQWJBJQHOEFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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